N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 953143-79-8
VCID: VC11887442
InChI: InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Molecular Formula: C18H27FN2O3S
Molecular Weight: 370.5 g/mol

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

CAS No.: 953143-79-8

Cat. No.: VC11887442

Molecular Formula: C18H27FN2O3S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide - 953143-79-8

Specification

CAS No. 953143-79-8
Molecular Formula C18H27FN2O3S
Molecular Weight 370.5 g/mol
IUPAC Name N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3
Standard InChI Key SLXOEQRVNFILRB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F

Introduction

IUPAC Name

The IUPAC name of the compound is N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide.

Key Identifiers

  • InChIKey: Not explicitly available in the search results.

  • SMILES Notation: Not provided but can be derived from the molecular structure.

Synthesis and Preparation

The synthesis of this compound likely involves:

  • Formation of the Piperidine Core:

    • Cyclopentylpiperidine derivatives are synthesized using cyclopentanone and amines under reductive amination conditions.

  • Attachment of the Sulfonamide Group:

    • The sulfonamide moiety is introduced via the reaction of sulfonyl chlorides with amines.

  • Functionalization of the Benzene Ring:

    • The fluorine and methoxy substituents are introduced through electrophilic substitution reactions.

Detailed synthetic pathways for similar sulfonamide derivatives have been outlined in prior literature .

Pharmacological Applications

Sulfonamides, including derivatives like this compound, are widely studied for their biological activities:

  • Anticancer Potential:

    • Sulfonamides exhibit apoptosis-inducing properties by targeting specific cellular pathways .

  • Anti-inflammatory Activity:

    • Benzene sulfonamides are known to modulate inflammatory processes, potentially useful in treating arthritis or related conditions .

  • Protein Kinase Modulation:

    • Compounds of this class often inhibit protein kinases, making them candidates for targeted therapies in cancer or autoimmune diseases .

While specific pharmacological data for this compound is unavailable, its structural similarity to other bioactive sulfonamides suggests potential therapeutic applications.

Comparative Analysis with Related Compounds

PropertyN-[Cyclopentylpiperidinyl] SulfonamideOther Sulfonamides
Molecular Weight~355 g/molVaries (200–400 g/mol)
Pharmacological TargetLikely protein kinasesBroad (enzymes, receptors)
Therapeutic ApplicationsAnti-inflammatory, anticancerAntimicrobial, anticancer

Research Gaps and Future Directions

Despite its promising structure:

  • Biological Activity Testing:

    • In vitro and in vivo studies are required to confirm pharmacological effects.

  • Toxicological Assessment:

    • Comprehensive evaluation of safety profiles is necessary.

  • Optimization for Drug Development:

    • Structural modifications could enhance potency or selectivity.

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